Selective Affinity for Adrenocortical Tissue vs. Metyrapone and Ketoconazole
Esters derived from 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, such as its methyl ester (Metomidate), demonstrate an almost 1000-fold selective affinity for adrenocortical membranes compared to the clinically used inhibitors Metyrapone and Ketoconazole [1]. This high selectivity is critical for developing specific adrenal imaging agents and minimizing off-target effects.
| Evidence Dimension | Selective Affinity (fold difference) |
|---|---|
| Target Compound Data | Selective affinity for adrenocortical tissue |
| Comparator Or Baseline | Metyrapone and Ketoconazole |
| Quantified Difference | ~1000-fold higher selectivity |
| Conditions | Binding assay using adrenocortical membranes (Vanden Bossche, 1984). |
Why This Matters
This quantitative selectivity is the foundational rationale for procuring this compound as a scaffold for developing highly specific adrenal imaging and therapeutic agents, distinguishing it from non-selective CYP inhibitors.
- [1] Zolle, I., et al. (2007). Radiolabelled phenylethyl imidazole carboxylic acid ester derivatives. U.S. Patent Application No. 20070036718. View Source
